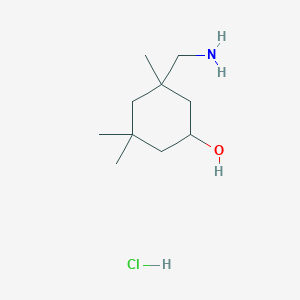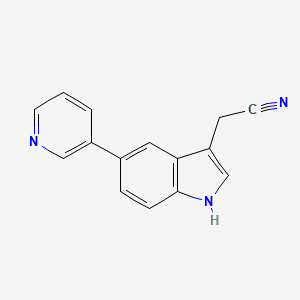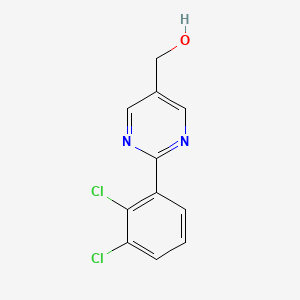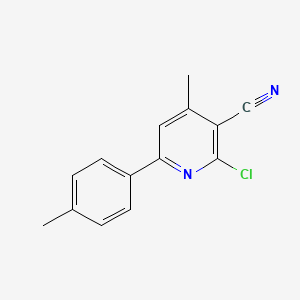
2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a pyridine ring substituted with a chloro group, a methyl group, and a p-tolyl group, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives.
科学研究应用
2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and materials.
作用机制
The mechanism of action of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile include:
- 2-Chloro-4-methyl-6-(P-methoxyphenyl)nicotinonitrile
- 2-Chloro-4-methyl-6-(P-fluorophenyl)nicotinonitrile
- 2-Chloro-4-methyl-6-(P-chlorophenyl)nicotinonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may impart unique properties that make it suitable for specific applications.
属性
分子式 |
C14H11ClN2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2/c1-9-3-5-11(6-4-9)13-7-10(2)12(8-16)14(15)17-13/h3-7H,1-2H3 |
InChI 键 |
VBMUPVWQJDJINA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

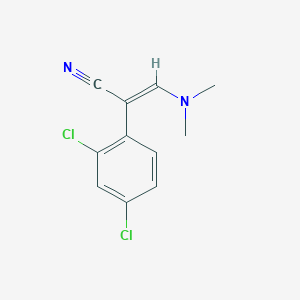
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
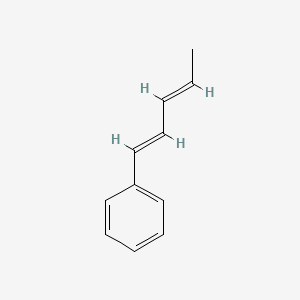
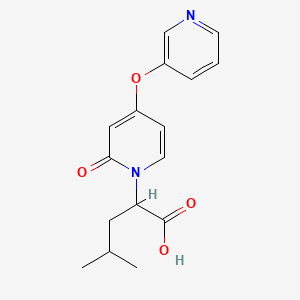
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
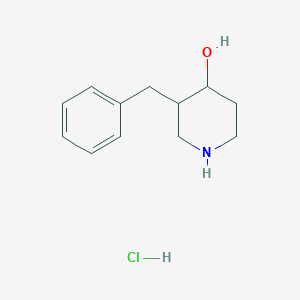
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
